

Application of 3-Benzyloxy-1-propanol in the Total Synthesis of (+)-Cocaine

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Compound of Interest

Compound Name: 3-Benzyloxy-1-propanol

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This document provides a detailed overview of the application of **3-benzyloxy-1-propanol** in the total synthesis of (+)-cocaine, based on the enantiospecific route developed by Mans and Pearson. The synthesis is notable for its strategic use of a proline-catalyzed intramolecular aldol reaction to construct the tropane skeleton with good enantiomeric control.

The total synthesis spans 14 linear steps, commencing with the commercially available starting material, **3-benzyloxy-1-propanol**. The overall yield for the synthesis is 6.5% with an enantiomeric excess of 86%.^[1] A key feature of this synthetic pathway is the creation of a meso-dialdehyde intermediate, which then undergoes a desymmetrization reaction to establish the chiral centers of the cocaine molecule.

Synthetic Pathway Overview

The synthesis can be broadly divided into two main stages: the formation of the key meso-dialdehyde intermediate from **3-benzyloxy-1-propanol**, and the subsequent cyclization and functional group manipulations to yield (+)-cocaine.

Stage 1: Synthesis of the meso-Dialdehyde Intermediate

The initial steps of the synthesis focus on the elaboration of **3-benzyloxy-1-propanol** to form a crucial cis-2,5-disubstituted pyrrolidine. This is achieved through a 2-azaallyllithium [3+2]

cycloaddition reaction.[1] The resulting pyrrolidine derivative is then further functionalized to generate the meso-dialdehyde.

Stage 2: Desymmetrization and Completion of the Synthesis

The pivotal step in the synthesis is the intramolecular enol-exo-aldol reaction of the meso-dialdehyde, catalyzed by the chiral amine, (S)-proline. This reaction proceeds with good enantioselectivity, establishing the core tropane ring structure of cocaine. Subsequent steps involve the reduction of the aldehyde, methylation of the nitrogen, and benzylation of the hydroxyl group to afford the final product, (+)-cocaine.

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis are provided below.

Protocol 1: Synthesis of the meso-Dialdehyde (12)

The preparation of the key meso-dialdehyde intermediate involves a multi-step sequence starting from **3-benzyloxy-1-propanol**. A crucial step in this sequence is the oxidation of the corresponding diol to the dialdehyde. The following protocol utilizes tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) for this transformation.

Reaction Scheme:

Procedure:

- To a solution of the diol precursor in a suitable solvent (e.g., dichloromethane), add N-methylmorpholine N-oxide (NMO).
- To this mixture, add a catalytic amount of tetrapropylammonium perruthenate (TPAP).
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched and the product is extracted with an organic solvent.

- The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the meso-dialdehyde (12).

Quantitative Data:

| Parameter | Value |
|---------------|---------|
| Reaction Time | 4 hours |
| Yield | 62% |

Protocol 2: Proline-Catalyzed Intramolecular Aldol Reaction

This protocol describes the key desymmetrization step where the meso-dialdehyde (12) is cyclized to form the tropane skeleton.

Reaction Scheme:

Procedure:

- Dissolve the meso-dialdehyde (12) in a suitable solvent (e.g., DMSO).
- Add (S)-proline to the solution.
- Stir the reaction mixture at room temperature.
- Monitor the reaction for the formation of the aldol products (13ax/eq).
- Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
- The combined organic extracts are washed, dried, and concentrated.
- The resulting aldol products are typically used in the next step without extensive purification due to their instability.

Quantitative Data:

| Parameter | Value |
|------------------------------|--------|
| Yield | 87% |
| Diastereomeric Ratio (ax:eq) | 1:1 |
| Enantiomeric Excess | 86% ee |

Data Summary

The following table summarizes the key quantitative data for the total synthesis of (+)-cocaine from **3-benzyloxy-1-propanol**.

| Stage | Product | Yield | Enantiomeric Excess |
|------------------------------|--------------------------|-------|---------------------|
| Overall Synthesis | (+)-Cocaine | 6.5% | 86% |
| Oxidation to meso-Dialdehyde | meso-Dialdehyde (12) | 62% | N/A |
| Proline-Catalyzed Aldol | Aldol Products (13ax:eq) | 87% | 86% |

Visualizing the Synthetic Pathway

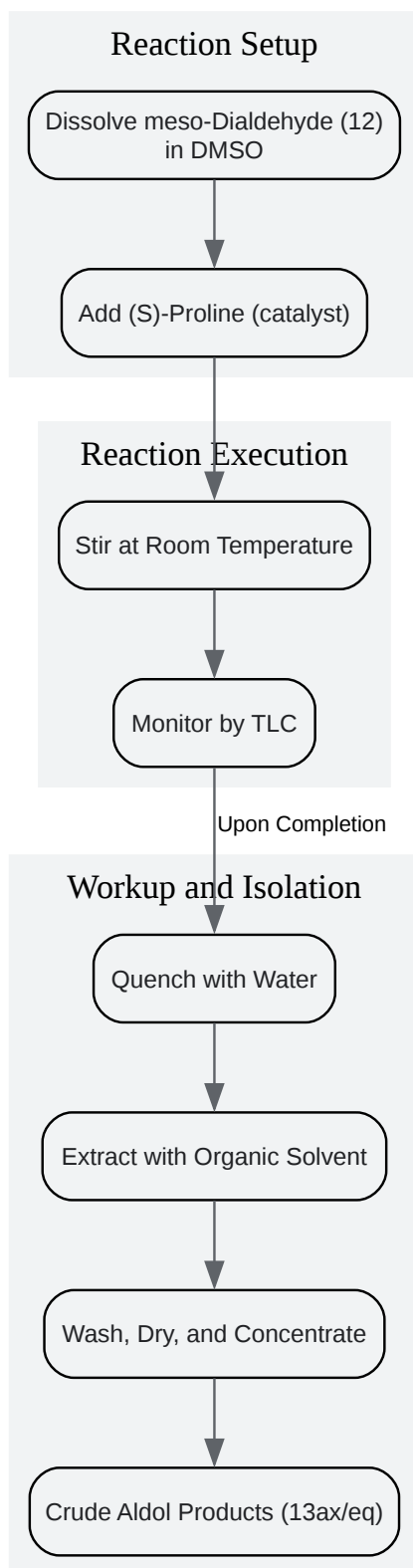
The overall synthetic logic, starting from **3-benzyloxy-1-propanol** and proceeding through the key meso-dialdehyde intermediate to (+)-cocaine, is depicted in the following workflow diagram.



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Caption: Synthetic workflow for (+)-cocaine.

The experimental workflow for the crucial proline-catalyzed desymmetrization of the meso-dialdehyde is outlined below.



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References

- 1. pubs.acs.org [pubs.acs.org]
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